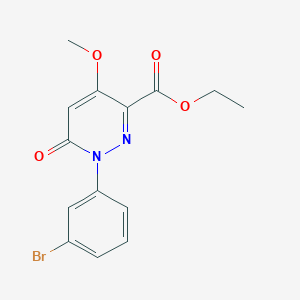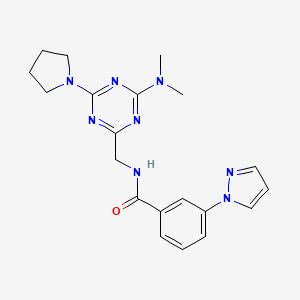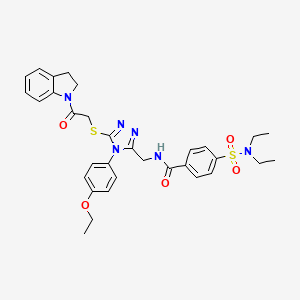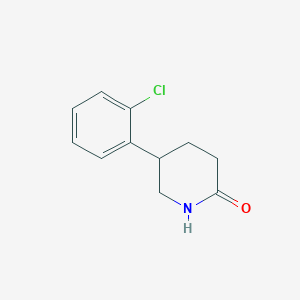![molecular formula C18H18N4O5S B2488865 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-86-6](/img/structure/B2488865.png)
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that often feature in the development of pharmaceuticals and materials science due to their unique structural and chemical properties. The presence of the 1,3,4-oxadiazol moiety, in particular, is of interest due to its occurrence in compounds with significant biological activities.
Synthesis Analysis
While the specific synthesis of "4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is not directly detailed in the provided research, compounds with similar structures have been synthesized through various methods, including cyclization reactions and substitutions. For instance, the synthesis of related oxadiazole derivatives often involves stepwise reactions starting from hydrazides or hydrazones, followed by cyclization to form the oxadiazole ring (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3,4-oxadiazol ring has been characterized using various spectroscopic and crystallographic techniques. These studies reveal the planarity of the oxadiazole ring and its interactions within the crystal lattice, contributing to the compound's stability and properties. For similar compounds, crystal structure analysis has shown the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (P. Sharma et al., 2016).
Scientific Research Applications
Anticancer Activity
Research on derivatives of 1,3,4-oxadiazole, such as 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has shown potential anticancer activities. For instance, the synthesis, characterization, and evaluation of anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds exhibit promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer agents (Salahuddin et al., 2014).
Photosensitizer in Photodynamic Therapy
Compounds containing the 1,3,4-oxadiazole moiety have been investigated for their application as photosensitizers in photodynamic therapy (PDT). These studies focus on the synthesis and characterization of new compounds with high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT in treating cancer. The remarkable photophysical and photochemical properties of these compounds make them suitable candidates for cancer treatment through PDT (M. Pişkin et al., 2020).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown significant activity against specific nematodes, offering potential as lead compounds for the development of new nematicides. This research contributes to the field of agricultural chemistry by providing new tools for nematode pest management (Dan Liu et al., 2022).
Antibacterial and Antifungal Agents
The antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds exhibiting promising activity against various microbial strains. These studies aim to develop new antimicrobial agents to combat resistant bacterial and fungal infections, addressing a critical need in public health (А. А. Aghekyan et al., 2020).
Antidiabetic Activity
Research into the antidiabetic activity of 1,3,4-oxadiazole derivatives has led to the synthesis and in vitro evaluation of new compounds. These studies have identified compounds with significant α-amylase inhibitory activity, suggesting their potential for the development of new antidiabetic medications (J. Lalpara et al., 2021).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)13-10-8-12(9-11-13)16(23)19-18-21-20-17(27-18)14-6-4-5-7-15(14)26-3/h4-11H,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZVLIJPBBDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)


![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
